3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of the benzo[c][1,2,5]thiadiazole and 1,2,4-oxadiazole moieties contributes to its diverse chemical and biological properties.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing the benzo[c][1,2,5]thiadiazole motif, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It’s worth noting that compounds with a similar structure have been shown to exhibit fluorescence properties
Biochemical Pathways
Compounds with a similar structure have been used in photodynamic therapy (pdt), a treatment that uses light-sensitive compounds to produce reactive oxygen species (ros) that can damage targeted cells
Pharmacokinetics
It’s worth noting that compounds with a similar structure have been shown to exhibit high stability and good biocompatibility , which could potentially impact their bioavailability.
Result of Action
It’s worth noting that compounds with a similar structure have been shown to cause a significant decrease in mitochondrial membrane potential, abnormal mitochondrial morphology, destruction of phagocytic vesicles and lysosomes, and further induce apoptosis, thereby enhancing the anti-tumor activity of cancer treatment .
Action Environment
It’s worth noting that compounds with a similar structure have been shown to effectively inhibit tumor growth under light irradiation , suggesting that light could be an important environmental factor influencing the action of this compound.
Biochemical Analysis
Biochemical Properties
. Compounds with similar structures have been shown to exhibit interesting properties. For instance, some thiadiazole derivatives have been found to exhibit antimicrobial activity
Cellular Effects
It has been observed that similar compounds can induce changes in mitochondrial membrane potential, leading to abnormal mitochondrial morphology, destruction of phagocytic vesicles and lysosomes, and further induction of cell apoptosis . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole at different dosages in animal models have not been reported . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common approach includes the formation of the benzo[c][1,2,5]thiadiazole core through cyclization reactions involving sulfur and nitrogen-containing reagents. The pyrrolidine ring is then introduced via nucleophilic substitution reactions, followed by the formation of the 1,2,4-oxadiazole ring through cyclization of appropriate intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfone derivatives, while reduction reactions produce amines .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzo[c][1,2,5]thiadiazole derivatives: These compounds are known for their applications in organic electronics and materials science.
Uniqueness
3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to the combination of the benzo[c][1,2,5]thiadiazole and 1,2,4-oxadiazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in various scientific fields .
Properties
IUPAC Name |
3-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3S2/c18-22(19,10-3-1-2-9-11(10)16-21-15-9)17-5-4-8(6-17)12-13-7-20-14-12/h1-3,7-8H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMKPIDETNZACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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